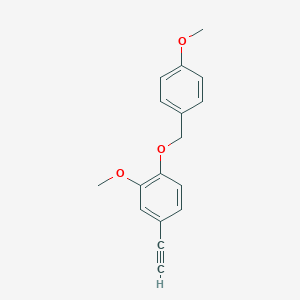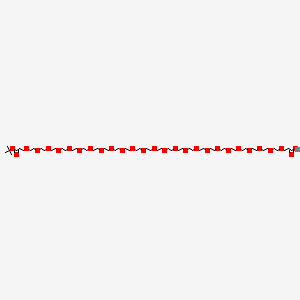![molecular formula C13H16N2O2S2 B13723188 [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate involves several steps. The synthetic route typically starts with the reaction of 2-methoxyphenol with an appropriate alkylating agent to form the 2-methoxyphenoxy derivative. This intermediate is then reacted with a propylating agent to introduce the propyl group.
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely follows similar steps as the laboratory preparation, with optimization for large-scale production.
Chemical Reactions Analysis
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanocarbonimidodithioate moiety, leading to the formation of various derivatives.
Scientific Research Applications
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-sulfur bonds.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The cyanocarbonimidodithioate moiety is particularly reactive towards thiol groups, making it effective in targeting cysteine residues in proteins .
Comparison with Similar Compounds
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate can be compared with other similar compounds, such as:
[3-(2-Methoxyphenoxy)propyl]methyl-thiocyanate: Similar structure but with a thiocyanate group instead of the cyanocarbonimidodithioate moiety.
[3-(2-Methoxyphenoxy)propyl]methyl-isothiocyanate: Contains an isothiocyanate group, which has different reactivity and applications.
[3-(2-Methoxyphenoxy)propyl]methyl-sulfide: Lacks the cyanocarbonimidodithioate group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and applications in proteomics research, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C13H16N2O2S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[3-(2-methoxyphenoxy)propylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C13H16N2O2S2/c1-16-11-6-3-4-7-12(11)17-8-5-9-19-13(18-2)15-10-14/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI Key |
UMDCVYNJGBINJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCSC(=NC#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)

![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)


![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)

